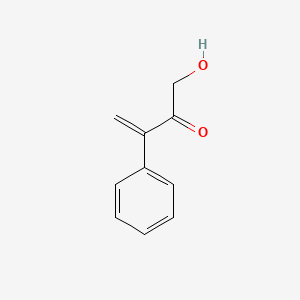
1-Hydroxy-3-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-phenylbut-3-en-2-one is an organic compound with the molecular formula C10H10O2. It is a hydroxy ketone, characterized by the presence of both hydroxyl and carbonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 2,3-butanedione with a Grignard reagent such as phenylmagnesium bromide. This reaction is typically carried out at low temperatures (below 10°C) in the presence of tetrahydrofuran or a mixture of tetrahydrofuran and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving Grignard reagents and ketones can be scaled up for industrial applications, ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
Oxidation: Formation of 3-phenylbut-3-en-2-one.
Reduction: Formation of 1-phenylbut-3-en-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3-phenylbut-3-en-2-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable compound in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-one, 4-phenyl-: Similar structure but lacks the hydroxyl group.
1-Phenylbut-3-en-2-one: Similar structure but lacks the hydroxyl group.
1-Phenyl-3-buten-1-ol: Similar structure but has a hydroxyl group at a different position .
Uniqueness
1-Hydroxy-3-phenylbut-3-en-2-one is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
872891-62-8 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
1-hydroxy-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,11H,1,7H2 |
Clave InChI |
SKCZEZIROFNQBF-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
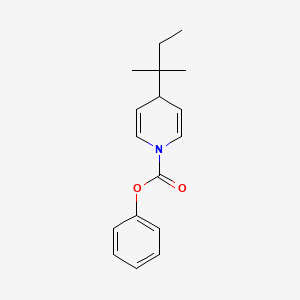

![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)
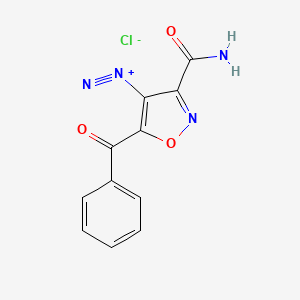
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
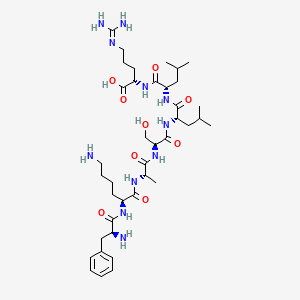
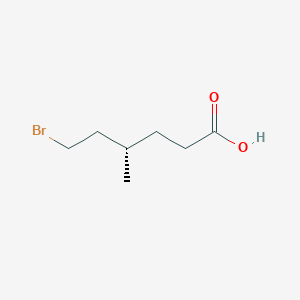
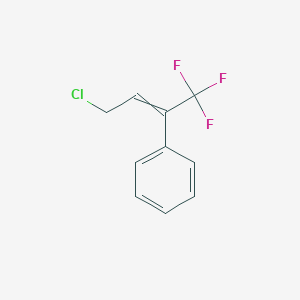
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
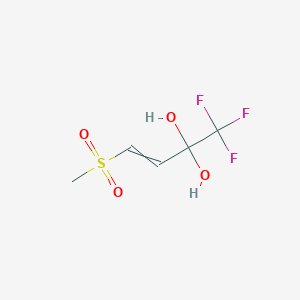
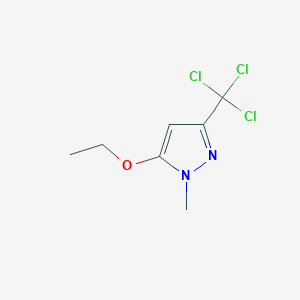
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
